1H-Indazole-7-carbohydrazide
Overview
Description
1H-Indazole-7-carbohydrazide is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures composed of a pyrazole ring fused to a benzene ring
Mechanism of Action
Target of Action
1H-Indazole-7-carbohydrazide is a type of indazole-containing heterocyclic compound . Indazoles have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Biochemical Pathways
Indazole-containing compounds like this compound can affect various biochemical pathways. For instance, they can inhibit phosphoinositide 3-kinase δ, which plays a crucial role in the immune response . The inhibition of this enzyme can help in the treatment of respiratory diseases .
Result of Action
Indazole-containing compounds are known to have antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Biochemical Analysis
Biochemical Properties
1H-Indazole-7-carbohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound interacts with proteins involved in cell signaling, which can modulate cellular responses to external stimuli .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways that control cell survival and proliferation . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors . These interactions result in changes in cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular functions, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . These interactions can affect metabolic flux and the levels of metabolites within cells. For example, this compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via membrane transporters and distributed to various organelles, where it exerts its biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to certain compartments or organelles by targeting signals or post-translational modifications . For example, this compound can accumulate in the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Its localization in other organelles, such as mitochondria, can influence cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-7-carbohydrazide typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method is the reaction of 2-fluorobenzaldehyde with hydrazine to form benzylidenehydrazine, which then undergoes cyclization to yield the indazole structure . Another approach involves the use of 2-hydroxylbenzaldehyde and hydrazine under specific conditions .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant has been described . This method involves the formation of an N–N bond in DMSO under an O2 atmosphere, resulting in good to excellent yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of hydrazine derivatives.
Scientific Research Applications
1H-Indazole-7-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
1H-Indazole-7-carbohydrazide can be compared with other indazole derivatives, such as:
- 1H-Indazole-3-carboxylic acid
- 2H-Indazole-3-carboxylic acid
- 1H-Indazole-5-carboxylic acid
These compounds share the indazole core structure but differ in the position and nature of their substituents. The unique properties of this compound, such as its specific biological activities and synthetic accessibility, distinguish it from these similar compounds .
Properties
IUPAC Name |
1H-indazole-7-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)6-3-1-2-5-4-10-12-7(5)6/h1-4H,9H2,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQELUOKCTPFBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)NN)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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